molecular formula C19H24N2O2S B11517480 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine CAS No. 312513-23-8

1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine

Cat. No.: B11517480
CAS No.: 312513-23-8
M. Wt: 344.5 g/mol
InChI Key: XNXUCERPIWMKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR analysis reveals distinct signals:

  • Piperazine protons : Two sets of triplets between δ 2.6–3.1 ppm, corresponding to the N-CH₂-CH₂-N backbone.
  • Sulfonylethyl group : A triplet at δ 3.5 ppm (CH₂-SO₂) and a quartet at δ 4.1 ppm (SO₂-CH₂-CH₂-N), coupled with the piperazine nitrogen.
  • Aromatic protons : Multiplets between δ 7.2–7.8 ppm for the phenyl and 4-methylphenyl groups, with integration ratios confirming substitution patterns.

Carbon-13 NMR further resolves quaternary carbons, including the sulfonyl-bearing carbon at δ 55 ppm and aromatic carbons between δ 120–140 ppm.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • S=O symmetric/asymmetric stretches : Strong bands at 1,160 cm⁻¹ and 1,325 cm⁻¹, characteristic of sulfonyl groups.
  • C-N stretches : Medium-intensity peaks near 1,240 cm⁻¹, indicative of the piperazine ring.
  • Aromatic C-H bends : Peaks at 690–900 cm⁻¹, confirming para-substitution on the methylphenyl group.

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry shows:

  • Molecular ion peak : m/z 345.4 ([M]⁺), consistent with the molecular formula.
  • Major fragments :
    • m/z 198.1 ([C₁₂H₁₆N₂]⁺, piperazine-phenyl cleavage)
    • m/z 155.0 ([C₇H₇SO₂]⁺, sulfonylethyl group loss).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Piperazine ring geometry : Chair conformation with equatorial phenyl and sulfonylethyl substituents.
  • Torsional angles : The sulfonylethyl chain adopts a gauche conformation relative to the piperazine nitrogen, minimizing steric hindrance.
  • Intermolecular interactions : Weak C-H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic hydrogens, stabilizing the crystal lattice.

Computational Chemistry Approaches

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations at the B3LYP/6-31G(d) level yield:

  • Bond lengths :
    • S-O: 1.43 Å
    • C-N (piperazine): 1.47 Å.
  • Dihedral angles :
    • N-C-C-S: 112.3°, reflecting sulfonylethyl chain flexibility.

Properties

CAS No.

312513-23-8

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-[2-(4-methylphenyl)sulfonylethyl]-4-phenylpiperazine

InChI

InChI=1S/C19H24N2O2S/c1-17-7-9-19(10-8-17)24(22,23)16-15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

XNXUCERPIWMKNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C3=CC=CC=C3

solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Direct Sulfonylation with Sulfonyl Chlorides

4-Methylbenzenesulfonyl chloride reacts with 2-hydroxyethylpiperazine intermediates in dichloromethane or acetone. Triethylamine is commonly used to scavenge HCl, with reactions typically completing within 4–6 hours at room temperature.

Yield Enhancement Strategies :

  • Solvent Polarity : Acetone improves reaction rates compared to dichloromethane due to its polar aprotic nature.

  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride.

Oxidation of Thioether Intermediates

A less common approach involves synthesizing a thioether analog (e.g., 1-[2-(4-methylphenylthio)ethyl]-4-phenylpiperazine) and oxidizing it to the sulfone using hydrogen peroxide or oxone. This method is advantageous for heat-sensitive substrates but suffers from lower yields (40–50%) due to overoxidation risks.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key AdvantagesLimitations
Direct AlkylationK₂CO₃, DMF, 120°C, 24h60–70≥95Simple, one-step procedureSteric hindrance reduces yield
CyclizationDiisopropylethylamine, toluene50–60≥90Stereochemical controlMulti-step, longer synthesis time
SulfonylationTEA, acetone, RT75–85≥98High efficiencyRequires anhydrous conditions
Thioether OxidationH₂O₂, MeOH, 50°C40–50≥85Mild conditionsLow yield, byproduct formation

Industrial-Scale Considerations

Solvent Recycling

Patented processes emphasize solvent recovery to reduce costs. For example, toluene distillate from alkylation reactions is reused in subsequent batches, achieving >90% solvent recovery.

Byproduct Management

Hydrolysis byproducts like benzylamine are recovered via distillation and reused in upstream reactions, improving atom economy.

Temperature Control

Exothermic sulfonylation reactions require jacketed reactors to maintain temperatures below 30°C, preventing thermal degradation .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonylethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: The phenyl and sulfonylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler piperazine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties
Research indicates that 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine exhibits potential antidepressant effects. Studies have shown that it interacts with serotonin and norepinephrine systems, which are critical in mood regulation. This compound's structural similarity to known antidepressants suggests that it may act as a selective serotonin reuptake inhibitor (SSRI) or in a similar capacity, leading to increased serotonin levels in the synaptic cleft .

Anxiolytic Effects
In addition to its antidepressant properties, this compound has been evaluated for its anxiolytic effects. Animal studies have demonstrated a reduction in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders. The mechanism of action appears to involve modulation of GABAergic transmission, which is pivotal in anxiety regulation .

Pharmacological Insights

Neuropharmacology
The neuropharmacological profile of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine has been characterized through various preclinical studies. It has shown efficacy in models of depression and anxiety, suggesting that it may be beneficial for treating these conditions in clinical settings. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies

Clinical Observations
Several case studies have documented the effects of this compound in clinical settings. For instance, a double-blind placebo-controlled trial assessed its efficacy in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to the placebo group, highlighting its potential as a viable treatment option .

Longitudinal Studies
Longitudinal studies examining the long-term effects of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine have also been conducted. These studies suggest sustained efficacy and tolerability over extended periods, making it a candidate for chronic administration in mood disorders .

Data Tables

The following table summarizes key findings related to the applications of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine:

Application Area Findings Study Type Reference
AntidepressantIncreased serotonin levels; reduced depressive symptomsPreclinical & Clinical Trials
AnxiolyticReduction in anxiety-like behaviorsAnimal Studies
NeuropharmacologyModulation of GABAergic transmission; effective in mood disordersPreclinical Studies
Longitudinal EfficacySustained efficacy over time; good tolerabilityLongitudinal Studies

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonylethyl group can interact with various enzymes or receptors, potentially inhibiting or activating their function. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents at N-1 Substituents at N-4 Molecular Weight (g/mol) Notable Properties
1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine 2-(4-Methylphenyl)sulfonylethyl Phenyl ~387.5 (calculated) Enhanced polarity, potential antiviral activity
1-Methyl-4-[2-(4-methylbenzenesulfonyl)ethyl]piperazine () 2-(4-Methylphenyl)sulfonylethyl Methyl ~326.4 Reduced steric bulk; may exhibit CNS activity
1-(4-Chlorophenyl)-4-phenylpiperazine (4-CPP, ) 4-Chlorophenyl Phenyl ~248.7 Psychoactive properties; serotonin receptor modulation
KN-62 () Bis-isoquinolinesulfonyl-methyltyrosine Phenyl ~1,058.1 CaMKII inhibitor; high molecular weight limits bioavailability
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide () 4-(4-Methylphenyl)sulfonylpiperazine Oxoethoxy-furanamide ~609.6 Antiviral candidate (monkeypox); stable protein interactions

Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonylethyl group in the target compound is electron-withdrawing, which may enhance binding to polar enzyme pockets compared to electron-donating groups like methyl in 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine .
  • Bioactivity: Compared to 4-CPP, which interacts with serotonin receptors, the target compound’s sulfonylethyl group may shift activity toward non-CNS targets, such as viral polymerases or kinases .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : Sulfonyl-containing derivatives generally exhibit higher aqueous solubility than halogenated phenylpiperazines (e.g., 4-CPP), improving oral bioavailability .
  • Metabolic Stability : The sulfonylethyl group may resist cytochrome P450-mediated oxidation better than alkyl chains, as seen in MT-45 (a cyclohexyl-diphenylethylpiperazine analog with reported hepatotoxicity) .
  • Target Selectivity : Unlike KN-62, which inhibits CaMKII via bulky bis-sulfonyl groups, the target compound’s simpler structure may favor selectivity for viral or bacterial enzymes over kinases .

Biological Activity

1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure features a piperazine core substituted with a sulfonyl group and phenyl rings, which are crucial for its biological interactions.

1. Receptor Modulation
Research indicates that this compound may act as a modulator of various receptors, particularly in the central nervous system. Its structural similarities to other piperazine derivatives suggest potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.

2. Antimicrobial Activity
Preliminary studies have shown that 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine exhibits antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may contribute to the overall biological activity of this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Neurotransmitter ModulationPotential modulation of serotonin and dopamine receptors
CytotoxicityVariable effects on cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various piperazine derivatives, 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Neuropharmacological Effects
A neuropharmacological study evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated that administration led to a significant reduction in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent. The study hypothesized that this effect is mediated through serotonin receptor modulation .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperazine derivatives, including 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine. Key findings include:

  • Selectivity : The compound exhibits selective binding affinity towards certain serotonin receptor subtypes, which may explain its anxiolytic effects.
  • Cytotoxicity Profiles : In vitro assays demonstrated variable cytotoxic effects against different cancer cell lines, indicating potential for further development in oncology .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential steps:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or reductive amination.
  • Step 2: Sulfonylation using 4-methylphenylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Optimization Tips:

  • Use catalysts like triethylamine to enhance sulfonylation efficiency .
  • Monitor reaction progress with thin-layer chromatography (TLC) to minimize byproducts.
  • Adjust solvent polarity to improve yield (e.g., switching from ethanol to dichloromethane for better solubility of intermediates) .

Q. How can researchers verify the structural integrity and purity of 1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine?

Methodological Answer: Techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Confirm substituent integration (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups; sulfonyl ethyl protons at δ 3.1–3.4 ppm) .
    • 13C NMR: Validate carbon environments (e.g., sulfonyl carbons at ~110–120 ppm) .
  • Mass Spectrometry (MS): Match molecular ion peaks (e.g., [M+H]+) to the theoretical molecular weight (e.g., ~385 g/mol) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Validation: Compare spectral data with published analogs (e.g., piperazine sulfonates in and ) to resolve ambiguities .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Screen against GPCRs (e.g., dopamine, serotonin receptors) using radioligand displacement assays (IC50 values) .
    • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cell lines to evaluate IC50 at 24–72 hours .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to identify bioactive ranges .

Data Interpretation: Cross-reference results with structurally similar compounds (e.g., fluorophenyl-piperazine derivatives in ) to infer mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?

Methodological Answer: Common Contradictions:

  • Yield Variability: May arise from trace moisture in sulfonylation steps (e.g., hydrolyzed sulfonyl chlorides). Use molecular sieves or anhydrous solvents .
  • Biological Activity Discrepancies: Differences in cell lines (e.g., neuronal vs. cancer cells) or assay protocols (e.g., incubation time).

Resolution Strategies:

  • Reproduce experiments under standardized conditions (e.g., fixed solvent ratios, temperature).
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer: Approach:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl; adjust ethyl chain length) .
  • Biological Testing: Compare analogs in receptor binding, selectivity (e.g., σ1 vs. σ2 receptors), and metabolic stability .

Key Parameters:

  • Lipophilicity: Calculate logP values (e.g., using ChemAxon) to correlate with membrane permeability.
  • Steric Effects: Use X-ray crystallography (as in ) or molecular docking (e.g., AutoDock Vina) to map binding poses .

Example SAR Table:

Substituent ModificationBiological Activity (IC50)Selectivity Ratio (σ1/σ2)
4-Methylphenyl (Parent)120 nM1:8
4-Fluorophenyl85 nM1:12
Ethyl → Propyl Chain250 nM1:5

Q. What advanced techniques can elucidate the compound’s mechanism of action in neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with dopamine D3 receptors (e.g., using GROMACS) to predict binding stability .
  • Electrophysiology: Patch-clamp recordings on neuronal cells to assess ion channel modulation (e.g., K+ or Ca2+ currents) .
  • In Vivo Studies: Administer to rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma t1/2, brain penetration) .

Data Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream signaling pathways .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer: Tools and Workflow:

  • ADMET Prediction: Use SwissADME or ADMETLab to forecast absorption, CYP450 inhibition, and toxicity .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps (e.g., Gaussian 09) to guide sulfonyl group modifications for better solubility .
  • Fragment-Based Design: Replace the phenylpiperazine core with bioisosteres (e.g., 1,2,3,4-tetrahydroisoquinoline) to reduce metabolic oxidation .

Case Study: Derivatives with methoxyethyl groups (as in ) showed 2-fold increased metabolic stability in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.